molecular formula C18H18N4OS B5492205 2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE

Cat. No.: B5492205
M. Wt: 338.4 g/mol
InChI Key: UJEDVWMKDOWGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and various functional groups such as allyl, methoxybenzyl, and sulfanyl

Preparation Methods

The synthesis of 2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the triazole ring through cyclization reactions, followed by the introduction of the allyl, methoxybenzyl, and sulfanyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The allyl and methoxybenzyl groups can participate in nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 2-{4-ALLYL-5-[(3-METHOXYBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE include other triazole derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications

Properties

IUPAC Name

2-[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-3-11-22-17(16-9-4-5-10-19-16)20-21-18(22)24-13-14-7-6-8-15(12-14)23-2/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEDVWMKDOWGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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